molecular formula C6H5BrS B15335068 2-(1-Bromovinyl)thiophene

2-(1-Bromovinyl)thiophene

Cat. No.: B15335068
M. Wt: 189.07 g/mol
InChI Key: IKKGCIUAGKSTNW-UHFFFAOYSA-N
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Description

2-(1-Bromovinyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a bromovinyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)thiophene typically involves the bromination of vinylthiophene. One common method is the bromodecarboxylation of α, β-unsaturated carboxylic acids using ethylenebis (N-methylimidazolium) ditribromide as a reagent . This method is efficient and eco-friendly, providing good to excellent yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromovinyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, thiols, and thioethers, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(1-Bromovinyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Bromovinyl)thiophene involves its interaction with various molecular targets and pathways. For instance, thiophene-based compounds are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of the bromovinyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

    2-Bromothiophene: Lacks the vinyl group and has different reactivity and applications.

    2-Vinylthiophene: Lacks the bromine atom, leading to different chemical properties and reactivity.

    Thiophene: The parent compound without any substituents, used as a basic building block in organic synthesis.

Uniqueness: 2-(1-Bromovinyl)thiophene is unique due to the presence of both the bromine and vinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C6H5BrS

Molecular Weight

189.07 g/mol

IUPAC Name

2-(1-bromoethenyl)thiophene

InChI

InChI=1S/C6H5BrS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2

InChI Key

IKKGCIUAGKSTNW-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CS1)Br

Origin of Product

United States

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